molecular formula C26H34N2O4 B14397471 1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione CAS No. 88476-74-8

1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione

Cat. No.: B14397471
CAS No.: 88476-74-8
M. Wt: 438.6 g/mol
InChI Key: VSLYRNHVUOTNBV-UHFFFAOYSA-N
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Description

1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by its anthracene backbone, which is functionalized with diethylamino and ethoxy groups. The presence of these functional groups imparts specific chemical reactivity and solubility properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione typically involves the functionalization of anthraquinone derivatives. One common method includes the reaction of 1,8-dihydroxyanthraquinone with diethylaminoethanol under specific conditions to introduce the diethylamino and ethoxy groups. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various functionalized anthracene compounds .

Mechanism of Action

The mechanism of action of 1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately cell death. These interactions are mediated by the compound’s planar structure and functional groups, which facilitate binding to biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione is unique due to its specific combination of diethylamino and ethoxy groups, which impart distinct chemical and biological properties.

Properties

CAS No.

88476-74-8

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

1,8-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione

InChI

InChI=1S/C26H34N2O4/c1-5-27(6-2)15-17-31-21-13-9-11-19-23(21)26(30)24-20(25(19)29)12-10-14-22(24)32-18-16-28(7-3)8-4/h9-14H,5-8,15-18H2,1-4H3

InChI Key

VSLYRNHVUOTNBV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCCN(CC)CC

Origin of Product

United States

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